Cas no 139601-01-7 (2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride)
2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride
- 2-acetamido-1,3-benzothiazole-6-sulfonyl chloride
- 2-(acetylamino)-6-benzothiazolesulfonyl chloride
- A927804
- DB-163288
- 139601-01-7
- 2-Acetamidobenzo[d]thiazole-6-sulfonylchloride
- SCHEMBL3177470
-
- MDL: MFCD27938944
- Inchi: 1S/C9H7ClN2O3S2/c1-5(13)11-9-12-7-3-2-6(17(10,14)15)4-8(7)16-9/h2-4H,1H3,(H,11,12,13)
- InChI Key: LVMRJRSCWBXBRK-UHFFFAOYSA-N
- SMILES: ClS(C1C=CC2=C(C=1)SC(NC(C)=O)=N2)(=O)=O
Computed Properties
- Exact Mass: 289.95881
- Monoisotopic Mass: 289.9586621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 409
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 113Ų
Experimental Properties
- PSA: 76.13
2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride Security Information
- Signal Word:Warning
- Hazard Statement: H302-H319
- Warning Statement: P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM152738-1g |
2-acetamidobenzo[d]thiazole-6-sulfonyl chloride |
139601-01-7 | 95% | 1g |
$549 | 2021-06-09 | |
| Alichem | A059003793-1g |
2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride |
139601-01-7 | 95% | 1g |
$497.70 | 2022-04-02 | |
| Chemenu | CM152738-1g |
2-acetamidobenzo[d]thiazole-6-sulfonyl chloride |
139601-01-7 | 95% | 1g |
$*** | 2023-03-31 | |
| eNovation Chemicals LLC | D286612-1g |
2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride |
139601-01-7 | 95% | 1g |
$785 | 2024-08-03 | |
| Ambeed | A719268-1g |
2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride |
139601-01-7 | 95+% | 1g |
$483.0 | 2024-04-24 | |
| eNovation Chemicals LLC | D286612-5g |
2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride |
139601-01-7 | 95% | 5g |
$1385 | 2024-08-03 | |
| eNovation Chemicals LLC | D286612-5g |
2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride |
139601-01-7 | 95% | 5g |
$1285 | 2025-02-19 | |
| eNovation Chemicals LLC | D286612-1g |
2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride |
139601-01-7 | 95% | 1g |
$585 | 2025-02-19 | |
| eNovation Chemicals LLC | D286612-5g |
2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride |
139601-01-7 | 95% | 5g |
$1285 | 2025-02-27 | |
| eNovation Chemicals LLC | D286612-1g |
2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride |
139601-01-7 | 95% | 1g |
$585 | 2025-02-27 |
2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride Suppliers
2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride
2-Acetamidobenzo[d]thiazole-6-sulfonyl Chloride: A Comprehensive Overview
2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride, identified by the CAS number 139601-01-7, is a versatile compound with significant applications in the fields of organic synthesis, pharmaceuticals, and materials science. This compound belongs to the class of benzothiazole derivatives, which have been extensively studied due to their unique chemical properties and potential for functionalization. The sulfonyl chloride group in its structure introduces reactivity that makes it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.
The chemical structure of 2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride comprises a benzothiazole ring system with an acetamide substituent at the 2-position and a sulfonyl chloride group at the 6-position. This arrangement allows for a wide range of chemical transformations, including nucleophilic substitutions, coupling reactions, and cross-coupling processes. Recent studies have highlighted its utility in the construction of heterocyclic compounds, which are of great interest in drug discovery and agrochemical development.
One of the most notable applications of this compound is its role as an intermediate in the synthesis of sulfonamide drugs. Sulfonamides are widely used in medicine due to their broad spectrum of biological activities, including anti-inflammatory, antithrombotic, and antifungal properties. By leveraging the reactivity of the sulfonyl chloride group, researchers have developed efficient routes to synthesize sulfonamide derivatives with improved pharmacokinetic profiles and reduced side effects.
In addition to its pharmaceutical applications, 2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride has found use in materials science as a precursor for the preparation of advanced polymers and coatings. The benzothiazole moiety contributes to the thermal stability and mechanical strength of these materials, making them suitable for high-performance applications such as aerospace components and electronic devices.
Recent advancements in green chemistry have also explored the use of this compound in environmentally friendly synthetic protocols. For instance, catalytic systems employing transition metals or enzymes have been employed to achieve selective transformations of 2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride, reducing waste generation and enhancing atom economy. These developments align with global efforts to promote sustainable practices in chemical manufacturing.
The synthesis of 2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride typically involves multi-step processes that combine nucleophilic aromatic substitution with functional group transformations. Researchers have optimized these procedures to improve yield and purity, often employing microwave-assisted synthesis or continuous flow reactors to enhance efficiency. Such innovations underscore the importance of process development in scaling up production for industrial applications.
In terms of biological activity, studies have demonstrated that derivatives of benzothiazole exhibit potent inhibitory effects against various enzymes implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. For example, certain analogs have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. These findings highlight the potential of benzothiazole derivatives as leads for drug discovery programs targeting complex diseases.
The versatility of sulfonyl chloride derivatives like 2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride is further exemplified by their use in click chemistry reactions. These reactions enable rapid assembly of complex molecules through highly efficient coupling processes, making them invaluable tools in combinatorial chemistry and high-throughput screening campaigns.
In conclusion, CAS No. 139601-01-7, or 2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride, stands out as a critical building block in modern organic synthesis. Its unique chemical properties and wide-ranging applications continue to drive innovation across multiple disciplines. As research progresses, particularly in areas such as green chemistry and drug discovery, this compound is poised to play an even more prominent role in advancing scientific knowledge and technological advancements.
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